1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-(4-Methoxybenzyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The methoxybenzyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzyl chloride
- 4-Methoxybenzoic acid
- 1-(4-Methoxybenzyl)piperazine
Uniqueness
1-(4-Methoxybenzyl)-1H-pyrazol-5(4H)-one is unique due to the presence of both the methoxybenzyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and medicinal chemistry .
Properties
CAS No. |
821016-25-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-5,7H,6,8H2,1H3 |
InChI Key |
RDXMBFOQVILFPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC=N2 |
Origin of Product |
United States |
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